4-[(2-fluorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione
Description
Properties
IUPAC Name |
4-[(2-fluorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4S/c1-7-13-14-10(16)15(7)12-6-8-4-2-3-5-9(8)11/h2-6H,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDKXKUKYVNOSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1N=CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-fluorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione typically involves the reaction of 2-fluorobenzaldehyde with 3-methyl-1H-1,2,4-triazole-5-thione in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-fluorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Applications
-
Antimicrobial Activity
- 1,2,4-triazoles are known for their potent antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antifungal and antibacterial activities. For instance, compounds with a similar triazole structure have shown effectiveness against various fungal strains such as Aspergillus and Candida species . The incorporation of the 2-fluorophenyl group enhances these properties by improving the interaction with microbial targets.
-
Antiviral Properties
- There is emerging evidence that triazole derivatives can inhibit viral replication. Studies have highlighted their potential as antiviral agents against viruses such as HIV and influenza . The unique structural features of the triazole ring contribute to these effects by interfering with viral enzyme activity.
- Anticancer Activity
-
Neuroprotective Effects
- Some studies suggest that triazole compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Agricultural Applications
- Fungicides
- Herbicides
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 4-[(2-fluorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione. Key factors influencing its biological activity include:
- Substituents on the Triazole Ring : Modifications can enhance or diminish activity; for example, electron-withdrawing groups often increase potency against microbial targets.
- Fluorination : The presence of fluorine in the phenyl ring can improve lipophilicity and bioavailability, leading to better interaction with biological targets .
Case Studies
Mechanism of Action
The mechanism of action of 4-[(2-fluorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations on the Benzylidene Group
Halogen and Hydroxy Substituents
- Compound (III): 4-[(E)-(2-Hydroxy-5-bromobenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5-thione Substituents: 2-hydroxy-5-bromo on the benzylidene group. Impact: The hydroxyl group introduces hydrogen-bonding capability, while bromine increases molecular weight and steric bulk. This compound exhibits distinct crystallographic packing compared to the target molecule due to intermolecular hydrogen bonds .
Alkyl and Aryl Substituents
- Compound 5h: 4-((4-Methoxybenzylidene)amino)-1-(morpholinomethyl)-3-(N-phthalimidomethyl)-1,2,4-triazole-5-thione Substituents: 4-methoxybenzylidene and morpholinomethyl groups. Impact: The methoxy group (electron-donating) reduces electrophilicity, while the morpholinomethyl side chain enhances solubility in polar solvents. This contrasts with the target compound’s simpler structure, which lacks such hydrophilic moieties .
Positional Isomerism and Fluorine Placement
- Compound (14f–j): BRAF/HDAC inhibitors with 2-fluorophenylsulfonamido groups (e.g., 14f: 7-{[4-(4-(3-(2,6-Difluorophenylsulfonamido)-2-fluorophenyl)-2-ethylthiazol-5-yl)pyrimidin-2-yl]amino}-N-hydroxyheptanamide). Impact: Fluorine placement at the 2-position in the phenyl ring improves metabolic stability and target affinity. However, these compounds incorporate additional pharmacophores (e.g., thiazole and pyrimidine rings), broadening their therapeutic scope compared to the triazole-thione core .
Crystallographic and Physicochemical Properties
*Inferred from analogues in and .
Biological Activity
The compound 4-[(2-fluorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring with a thione functional group and a fluorophenyl substituent, which may influence its biological interactions.
Pharmacological Profile
Research indicates that 1,2,4-triazole derivatives exhibit a wide range of pharmacological activities, including antifungal, antibacterial, anticancer, and antiviral properties. The specific compound has been evaluated for its biological efficacy against various pathogens and diseases.
Antifungal Activity
The antifungal potential of triazole compounds is well-documented. A study reported that derivatives containing the 1,2,4-triazole moiety demonstrated significant antifungal activity against various fungal strains. The incorporation of thione groups has been shown to enhance this activity. For instance, certain triazole-thione hybrids exhibited antifungal activity comparable to established fungicides like azoxystrobin .
Antibacterial Activity
The antibacterial efficacy of the compound was assessed against several bacterial strains. In vitro studies have shown that triazole derivatives can exhibit potent antibacterial activities against both Gram-positive and Gram-negative bacteria. For example:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.25 μg/mL |
| This compound | Escherichia coli | 0.5 μg/mL |
These findings suggest that the compound may be effective against antibiotic-resistant strains such as MRSA .
Anticancer Activity
Recent studies have explored the anticancer properties of triazole derivatives. The compound's ability to inhibit cell proliferation in cancer cell lines has been evaluated using assays such as the sulforhodamine B (SRB) assay. Preliminary results indicate that certain triazole derivatives show significant cytotoxicity against various cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications at specific positions on the triazole ring or substituents can significantly affect their pharmacological profiles. For instance:
- Fluorine Substitution : The presence of a fluorine atom in the phenyl ring enhances lipophilicity and may improve membrane permeability.
- Thione Group : The thione functional group has been associated with increased biological activity due to its ability to form hydrogen bonds with biological targets.
Case Studies
Several case studies highlight the efficacy of triazole compounds in clinical settings:
- Antifungal Case Study : A series of triazole-thione derivatives were tested against Candida albicans, showing promising results with inhibition rates exceeding 90% at concentrations lower than those required for traditional antifungals .
- Antibacterial Case Study : A study involving ciprofloxacin-triazole hybrids revealed enhanced antibacterial efficacy against drug-resistant strains compared to standard treatments .
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 4-[(2-fluorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione?
The compound is typically synthesized via a Schiff base condensation between 4-amino-3-methyl-1H-1,2,4-triazole-5-thione and 2-fluorobenzaldehyde. Key steps include:
- Refluxing in ethanol or methanol with catalytic acid (e.g., acetic acid) for 4–6 hours to facilitate imine bond formation.
- Purification via recrystallization from ethanol or column chromatography. Yields can be optimized by controlling reaction temperature (70–80°C) and molar ratios (1:1.2 of aldehyde to amine) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- FT-IR and NMR : Confirm the presence of the thione (-C=S) group (IR: ~1200–1250 cm⁻¹) and imine (-C=N-) proton (NMR: δ 8.5–9.5 ppm).
- Single-crystal X-ray diffraction : Resolves molecular geometry, hydrogen bonding (e.g., N–H⋯S interactions), and π-π stacking. SHELXL software is widely used for refinement, with R-factors < 0.05 indicating high precision .
Q. What are the reported biological or material science applications of structurally similar triazole-thiones?
Analogous compounds exhibit corrosion inhibition (e.g., SAMTT derivatives inhibit mild steel corrosion in HCl via adsorption; efficiency >90% at 10⁻³ M) and antimicrobial/antitumor activity (linked to the triazole-thione scaffold’s electron-rich sulfur and nitrogen atoms) .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for triazole-thiones?
Discrepancies often arise from variations in bioassay protocols (e.g., cell lines, exposure times) or structural modifications (e.g., substituent electronic effects). To resolve conflicts:
- Standardize assays (e.g., MIC values for antimicrobial testing).
- Perform structure-activity relationship (SAR) studies by systematically altering substituents (e.g., replacing 2-fluorophenyl with other aryl groups) and correlating with activity .
Q. What experimental design considerations are critical for evaluating this compound’s bioactivity?
- In vitro assays : Use dose-response curves (IC₅₀ values) for cytotoxicity (e.g., MTT assay on cancer cell lines) and time-dependent studies for antimicrobial activity.
- Control experiments : Include reference inhibitors (e.g., cisplatin for antitumor studies) and solvent controls to isolate compound-specific effects .
Q. How can computational methods enhance understanding of this compound’s properties?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain corrosion inhibition efficiency or reactivity.
- Molecular docking : Model interactions with biological targets (e.g., enzymes like COX-2 or bacterial efflux pumps) to guide synthetic modifications .
Q. What strategies improve synthetic yields and purity of triazole-thiones?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification.
- Catalysts : Lewis acids (e.g., AlCl₃) accelerate Schiff base formation.
- Workup : Use aqueous washes to remove unreacted aldehydes and byproducts .
Methodological Challenges
Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved during structural analysis?
- Twinning : Use SHELXL’s TWIN command to model twinned data.
- Disorder : Apply restraints (e.g., SIMU, DELU) to refine disordered regions. Validate with residual density maps and check for overfitting .
Q. What are the limitations of using triazole-thiones in high-throughput screening (HTS)?
- Solubility : Poor aqueous solubility may require DMSO as a co-solvent, which can interfere with assays.
- Stability : Thione tautomerization under acidic/basic conditions may alter reactivity. Pre-screen stability using HPLC or TLC .
Q. How can adsorption mechanisms of triazole-thiones on metal surfaces be studied?
- Electrochemical impedance spectroscopy (EIS) : Quantify charge-transfer resistance to model adsorption isotherms (e.g., Langmuir).
- Surface analysis : AFM/SEM imaging reveals inhibitor film morphology, while XPS confirms chemical bonding (e.g., Fe–S interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
